

A Technical Guide to the Physicochemical Properties of Decyl β -D-thiomaltopyranoside

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Compound of Interest

Compound Name: *Decyl beta-d-thiomaltopyranoside*

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This technical guide provides an in-depth overview of the core physicochemical properties of Decyl β -D-thiomaltopyranoside, a non-ionic detergent widely utilized in the solubilization and stabilization of membrane proteins for structural and functional studies.

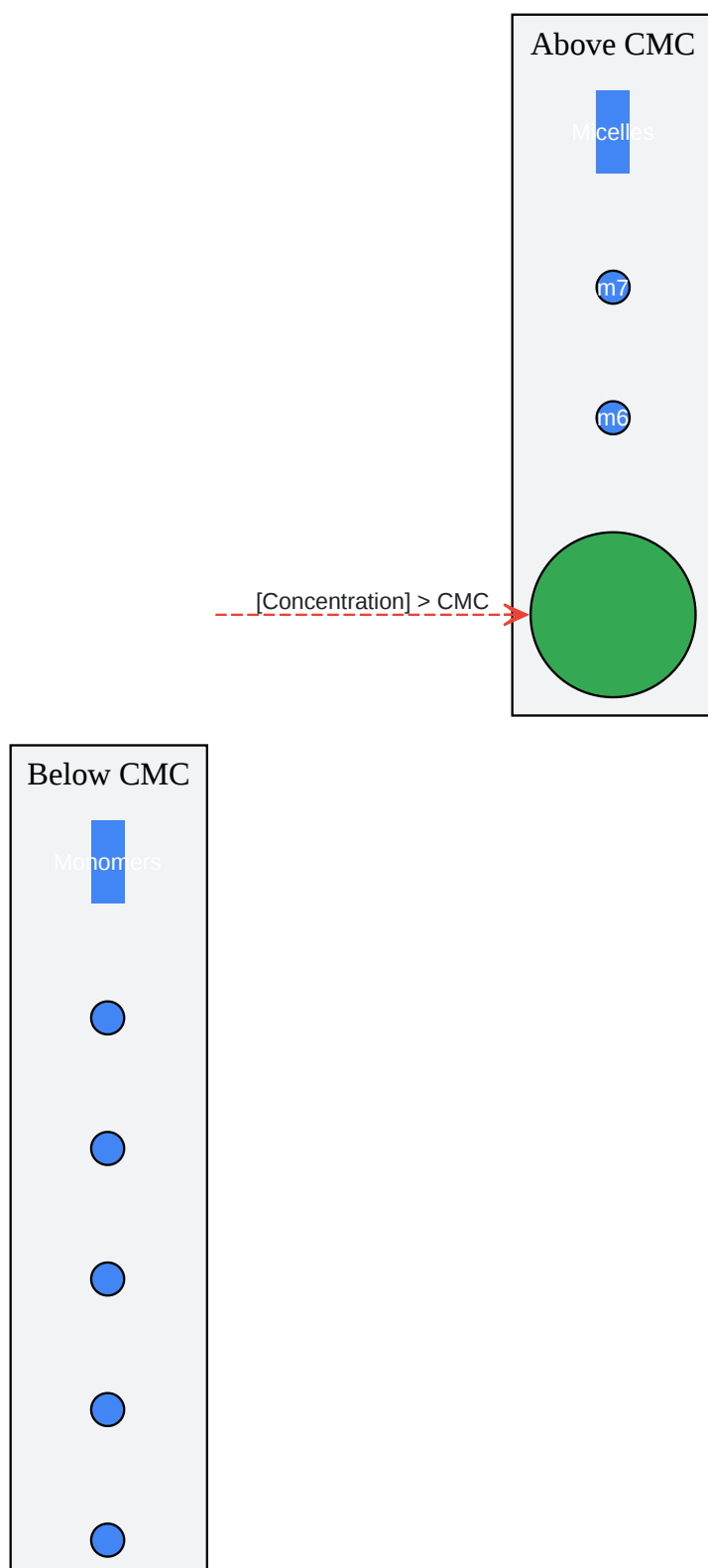
Core Physicochemical Data

Decyl β -D-thiomaltopyranoside is a valuable tool in membrane biochemistry due to its gentle, non-denaturing properties. Its defining characteristics are summarized below, providing a baseline for its application in experimental design.

Property	Value	References
Molecular Formula	C ₂₂ H ₄₂ O ₁₀ S	[1][2][3][4]
Molecular Weight	498.63 g/mol	[1][2][3][5]
CAS Number	148565-56-4	[1][2][3][6]
Appearance	White to off-white crystalline powder	[7]
Purity	≥ 99%	[8]
Solubility in Water (20°C)	≥ 20%	[8]
Critical Micelle Concentration (CMC) in H ₂ O	~0.9 mM (0.045%)	[8][9]
Aggregation Number in H ₂ O	~75	[8]
Conductance (10% solution in water)	< 40 μS	[8]
Absorbance (1% solution in water)	< 0.2 at 260 nm, < 0.15 at 280 nm	[8]

Micelle Formation and Critical Micelle Concentration (CMC)

The formation of micelles is a critical phenomenon for detergents. Below the Critical Micelle Concentration (CMC), Decyl β-D-thiomaltopyranoside exists as monomers in solution. As the concentration increases to the CMC, the monomers self-assemble into spherical aggregates known as micelles, where the hydrophobic decyl chains form a core and the hydrophilic thiomaltopyranoside heads form the outer shell, interacting with the aqueous environment. This process is fundamental to its function in solubilizing membrane proteins.



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Conceptual diagram of micelle formation above the CMC.

Experimental Protocols

Accurate determination of the CMC is crucial for the effective use of any detergent. Below are detailed methodologies for common experimental procedures.

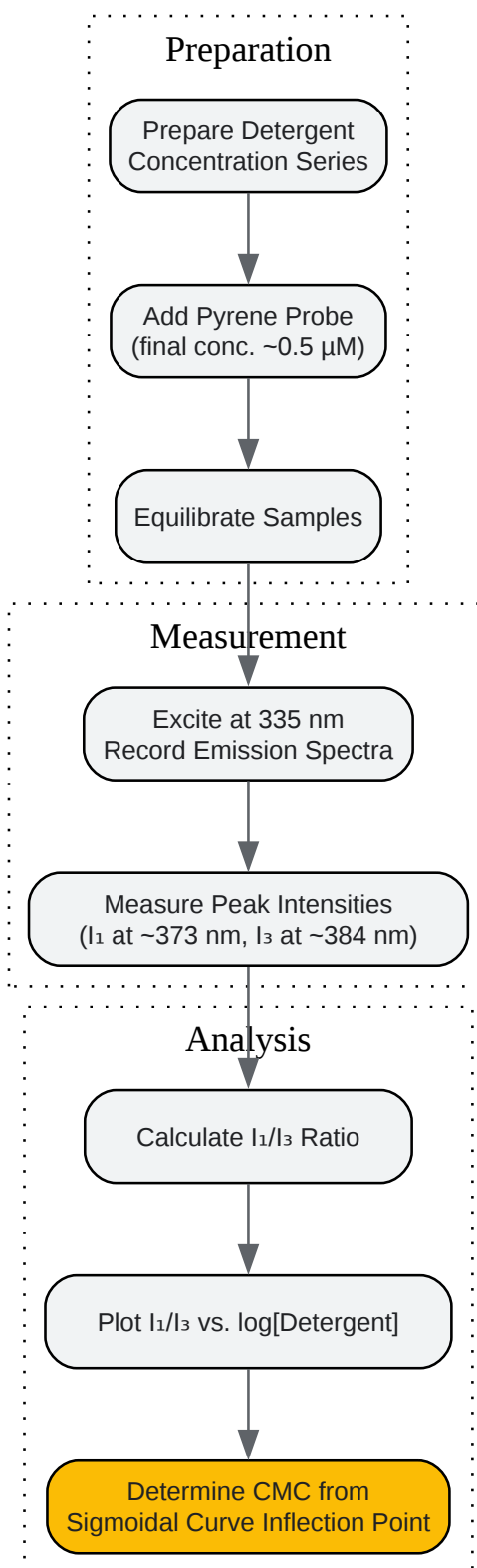
Determination of CMC by Fluorescence Spectroscopy using Pyrene

This method is highly sensitive and relies on the environmental sensitivity of the pyrene fluorescence spectrum.^[10] The ratio of the intensity of the first and third vibronic peaks (I_1/I_3) of the emission spectrum is monitored. This ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In the polar aqueous environment (below CMC), the I_1/I_3 ratio is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core, causing a decrease in the I_1/I_3 ratio. The concentration at which a sharp change in this ratio is observed is the CMC.^[11]

Methodology:

- Stock Solutions:
 - Prepare a concentrated stock solution of Decyl β -D-thiomaltopyranoside in deionized water (e.g., 20 mM).
 - Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 1 mM).
- Sample Preparation:
 - Create a series of aqueous solutions with varying concentrations of the detergent, spanning the expected CMC (e.g., from 0.01 mM to 5 mM).
 - To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.5 μ M).^[10] The volume of the organic solvent should be minimal to avoid affecting micellization.
 - Allow the solvent to evaporate completely, ensuring the pyrene is fully dissolved in the detergent solutions.

- Equilibrate the samples at a constant temperature.
- Fluorescence Measurement:
 - Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.
 - Record the emission spectra for each sample from approximately 350 nm to 450 nm.
 - Identify the intensities of the first (I_1 , around 373 nm) and third (I_3 , around 384 nm) vibronic peaks.
- Data Analysis:
 - Calculate the I_1/I_3 ratio for each detergent concentration.
 - Plot the I_1/I_3 ratio as a function of the logarithm of the detergent concentration.
 - The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann equation or by finding the intersection of the two linear portions of the curve.[\[12\]](#)



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Workflow for CMC determination using the pyrene fluorescence assay.

Determination of Aggregation Number by Light Scattering

Static Light Scattering (SLS) is a powerful technique for determining the weight-average molecular weight of micelles in solution.^[13] From this, the aggregation number (the average number of monomers per micelle) can be calculated.

Methodology:

- Sample Preparation:
 - Prepare a series of detergent solutions at concentrations above the CMC in a suitable buffer. It is critical that the solvent is filtered or centrifuged to be free of dust particles.
 - The refractive index increment (dn/dc) of the detergent solution must be known or determined separately. For Decyl β -D-thiomaltopyranoside, the dn/dc is approximately 0.1559 ml/g.^[8]
- Static Light Scattering (SLS) Measurement:
 - Measure the intensity of scattered light from each sample at various angles using a light scattering instrument.
 - The data is used to generate a Zimm plot or a Debye plot (for particles much smaller than the wavelength of light).
- Data Analysis:
 - For a Debye plot, the reciprocal of the excess scattered intensity ($R\theta$) is plotted against the detergent concentration (above the CMC).
 - The data is fitted to the Debye equation: $KC/R\theta = 1/M + 2A_2C$, where:
 - K is an optical constant dependent on the solvent's refractive index, the dn/dc , and the wavelength of light.
 - C is the concentration of the micelles (Total Detergent Concentration - CMC).

- $R\theta$ is the excess Rayleigh ratio.
- M is the weight-average molecular weight of the micelles.
- A_2 is the second virial coefficient.
- The intercept of the plot at $C=0$ is equal to $1/M$.
- Aggregation Number Calculation:
 - Once the molecular weight of the micelle (M) is determined, the aggregation number (N_{agg}) is calculated by dividing the micelle molecular weight by the molecular weight of a single detergent monomer:
 - $N_{agg} = M_{micelle} / M_{monomer}$

This guide provides foundational data and methodologies for the effective use of Decyl β -D-thiomaltopyranoside in a research setting. Proper characterization and understanding of its physicochemical properties are paramount for the successful solubilization and study of membrane proteins.

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References

- 1. Decyl β -D-thiomaltopyranoside | 148565-56-4 | DD06358 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. Decyl-beta-D-1-thiomaltopyranoside | C22H42O10S | CID 10345813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.usbio.net [cdn.usbio.net]

- 7. chemimpex.com [chemimpex.com]
- 8. Anatrace.com [anatrace.com]
- 9. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 10. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
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